

Methyl 4-ethynylbenzoate: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Methyl 4-ethynylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of **Methyl 4-ethynylbenzoate**, a versatile building block in organic synthesis, particularly relevant in pharmaceutical and materials science research.

Safety Precautions and Handling

Methyl 4-ethynylbenzoate is a combustible solid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Adherence to strict safety protocols is essential when handling this compound.

1.1 Personal Protective Equipment (PPE)

- **Eye Protection:** Wear appropriate protective eyeglasses or chemical safety goggles.
- **Skin Protection:** Wear protective gloves and clothing to prevent skin exposure.
- **Respiratory Protection:** Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

1.2 Emergency First Aid Procedures

- **Inhalation:** If inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

- Skin Contact: If on skin, wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
- Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3]
- Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek medical attention.

1.3 Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
- Specific Hazards: As a combustible material, it may produce carbon monoxide and carbon dioxide upon combustion.

1.4 Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Keep away from heat, sparks, open flames, and hot surfaces.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Physicochemical Data

A summary of the key physical and chemical properties of **Methyl 4-ethynylbenzoate** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ O ₂	[5]
Molecular Weight	160.17 g/mol	[1][5]
Appearance	White to off-white solid/powder	[2]
Melting Point	88-95 °C	[2][6]
Boiling Point	239.4 °C at 760 mmHg	[6][7]
Flash Point	92 °C	[7]
Solubility	Sparingly soluble in water (0.16 g/L at 25°C)	[8]
Storage Temperature	2-8°C	[2]

Key Applications in Organic Synthesis

Methyl 4-ethynylbenzoate is a valuable reagent in various organic transformations, primarily due to the reactivity of its terminal alkyne group. Key applications include Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Experimental Protocols

The following are detailed protocols for common reactions involving **Methyl 4-ethynylbenzoate**. These should be considered as starting points and may require optimization based on the specific substrate and desired outcome.

4.1 Protocol 1: Sonogashira Cross-Coupling Reaction

This protocol describes a typical Sonogashira coupling of **Methyl 4-ethynylbenzoate** with an aryl iodide.

Materials and Reagents:

- **Methyl 4-ethynylbenzoate**
- Aryl iodide (e.g., Iodobenzene)

- Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Magnetic stirrer and stir bar
- Inert gas system (Nitrogen or Argon)
- Standard laboratory glassware for reaction and workup

Procedure:

- **Reaction Setup:** In an oven-dried round-bottom flask equipped with a magnetic stir bar, add **Methyl 4-ethynylbenzoate** (1.0 eq), the aryl iodide (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[\[9\]](#)
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- **Solvent and Base Addition:** Under a positive pressure of the inert gas, add anhydrous THF followed by anhydrous triethylamine via syringe.[\[9\]](#)
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.
[\[9\]](#)
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.[\[9\]](#)
- Filter the mixture through a pad of celite to remove the catalyst.
- Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired coupled product.^[9]

4.2 Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical "click" reaction between **Methyl 4-ethynylbenzoate** and an organic azide.

Materials and Reagents:

- **Methyl 4-ethynylbenzoate**
- Organic azide (e.g., Benzyl azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Deionized water
- Magnetic stirrer and stir bar
- Standard laboratory glassware

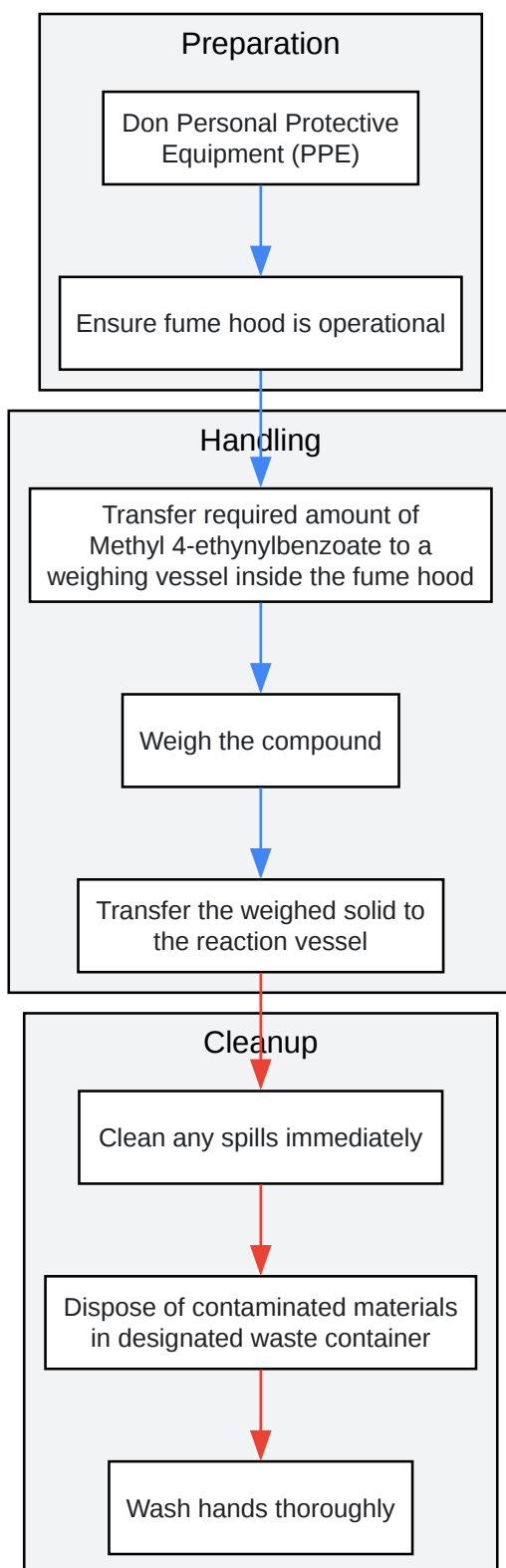
Procedure:

- Solution Preparation: In a round-bottom flask, dissolve **Methyl 4-ethynylbenzoate** (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.^[10]
- Catalyst and Reducing Agent Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.^[10]

- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[10]
- Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
- Workup: Upon completion, add water to the reaction mixture and extract with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole product.

Visualized Workflows

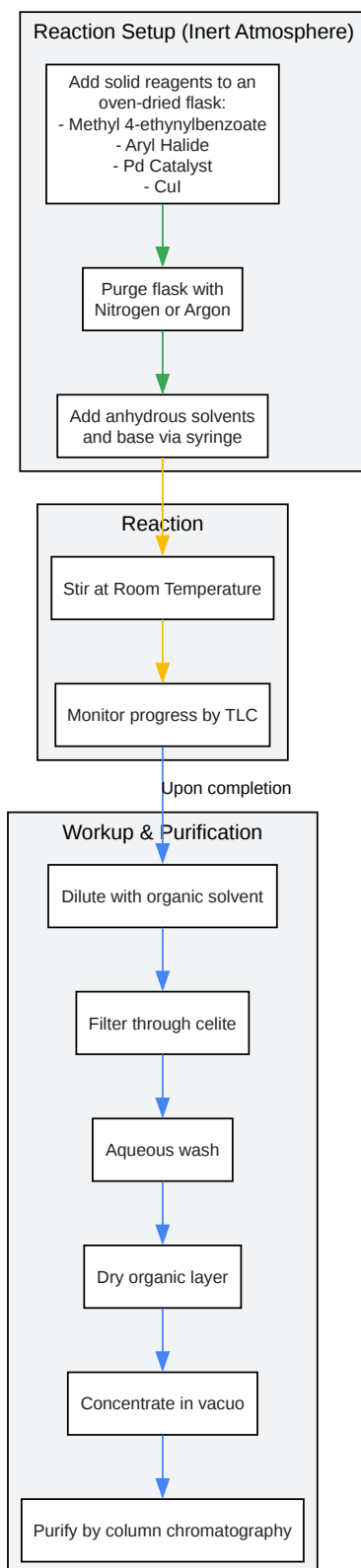
5.1 General Handling and Weighing Workflow



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General workflow for handling solid **Methyl 4-ethynylbenzoate**.

5.2 Experimental Workflow for Sonogashira Coupling

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Workflow for a typical Sonogashira coupling reaction.

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